Benzoylpaeoniflorin

Description

This compound has been reported in Paeonia suffruticosa and Paeonia rockii with data available.

from Paeonia lactiflora

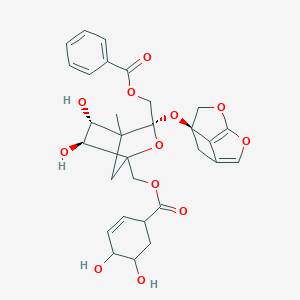

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATYEZNGPQKAIK-HRCYFWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38642-49-8 | |

| Record name | Benzoylpaeoniflorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Benzoylpaeoniflorin: A Technical Guide to its Discovery, Isolation, and Characterization from Paeonia lactiflora

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylpaeoniflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora (white peony), has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details comprehensive experimental protocols for its extraction, purification, and quantification, supported by tabulated quantitative data. Furthermore, this document illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and Significance

This compound is a prominent member of the structurally unique class of monoterpene glycosides that are characteristic constituents of the Paeoniaceae family. Its discovery is intrinsically linked to the extensive phytochemical investigations of Paeonia lactiflora, a plant with a long history of use in traditional Chinese medicine.

The initial isolation and structural characterization of this compound, alongside its related compounds paeoniflorin, albiflorin, and oxypaeoniflorin, were described in the early 1970s. These pioneering studies laid the groundwork for future research into the chemical diversity and biological activities of Paeonia constituents.

The significance of this compound lies in its demonstrated therapeutic potential. Research has highlighted its potent anti-inflammatory, anti-anaphylactic, and neuroprotective properties.[1] These biological activities are attributed to its ability to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, making it a promising candidate for further drug development.

Quantitative Data

The concentration of this compound in Paeonia lactiflora root can vary depending on factors such as the plant's origin, age, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Concentration of this compound in Paeonia lactiflora Root Extracts

| Plant Material | Extraction Solvent | Analytical Method | This compound Concentration (mg/g of extract) | Reference |

| Paeonia lactiflora root | Not specified | HPLC-DAD | 5.72 | [2] |

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₂O₁₂ | [3] |

| Molecular Weight | 584.57 g/mol | [3] |

| ESI-MS [M+Na]⁺ | 607.1787 | |

| ¹H NMR (CD₃OD, 400 MHz) δ (ppm) | See Table 4 | |

| ¹³C NMR (CD₃OD, 100 MHz) δ (ppm) | See Table 5 |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from Paeonia lactiflora root.

Extraction and Preliminary Fractionation

This protocol describes a common method for obtaining a crude extract enriched with monoterpene glycosides.

-

Plant Material Preparation: Air-dry the roots of Paeonia lactiflora at room temperature and grind them into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered root material in 70% ethanol (1:10 w/v) at room temperature for 24 hours.

-

Repeat the extraction process three times.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition successively with petroleum ether, and ethyl acetate.

-

The ethyl acetate fraction will contain the enriched monoterpene glycosides, including this compound.

-

Concentrate the ethyl acetate fraction to dryness.

-

Purification by Column Chromatography

This protocol outlines a multi-step chromatographic procedure for the isolation of this compound.

-

Macroporous Resin Chromatography:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of deionized water and load it onto a pre-equilibrated macroporous resin column (e.g., D101).

-

Wash the column with deionized water to remove highly polar impurities.

-

Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

-

-

Silica Gel Column Chromatography:

-

Pool and concentrate the this compound-rich fractions from the macroporous resin chromatography.

-

Subject the concentrated fraction to silica gel column chromatography.

-

Elute with a gradient solvent system of chloroform-methanol or ethyl acetate-methanol.

-

Collect and monitor fractions as described above.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the further enriched fractions to Prep-HPLC on a C18 column.

-

Use a mobile phase of acetonitrile and water with a gradient elution.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 230 nm).

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective alternative for the preparative separation of this compound.

-

Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system is n-hexane-ethyl acetate-methanol-water. The partition coefficient (K) of this compound in the selected solvent system should be optimized to be between 0.5 and 2.0.

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) into the column at a constant flow rate while the column is rotating at a specific speed (e.g., 800-1000 rpm).

-

Once hydrodynamic equilibrium is reached, inject the sample dissolved in a small volume of the mobile phase.

-

Continuously pump the mobile phase and collect fractions.

-

Monitor the fractions by HPLC to identify those containing pure this compound.

-

Quantitative Analysis by LC-MS/MS

This protocol provides a sensitive and selective method for the quantification of this compound in biological matrices or plant extracts.

-

Sample Preparation (for plasma):

-

To 50 µL of plasma, add an internal standard (e.g., puerarin).

-

Precipitate proteins by adding 150 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Inject the supernatant into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 3 µm).

-

Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient elution.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 30°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (Negative Mode): m/z 583.2 → 121.1

-

This compound (Positive Mode): m/z 607.2 → 105.1

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

-

Quantification: Construct a calibration curve using known concentrations of a this compound standard.

Structural Elucidation

The structure of this compound has been unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound. In positive ion mode, it typically forms a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of this compound. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to establish the connectivity of the molecule.

Table 4: ¹H NMR Spectral Data of this compound (400 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.48 | d | 5.6 |

| 3 | 2.45 | m | |

| 4 | 2.15 | m | |

| 5 | 3.15 | d | 5.6 |

| 7α | 2.30 | dd | 14.0, 2.8 |

| 7β | 2.05 | dd | 14.0, 9.6 |

| 8 | 1.35 | s | |

| 10 | 4.85 | s | |

| 1' | 4.95 | d | 7.6 |

| 2' | 5.25 | t | 9.2 |

| 3' | 5.10 | t | 9.2 |

| 4' | 4.90 | t | 9.2 |

| 5' | 4.20 | m | |

| 6'a | 4.60 | dd | 12.0, 2.0 |

| 6'b | 4.45 | dd | 12.0, 5.6 |

| Benzoyl-H | 7.40-8.10 | m |

Table 5: ¹³C NMR Spectral Data of this compound (100 MHz, CD₃OD)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 97.2 | 1' | 102.1 |

| 2 | 84.5 | 2' | 74.8 |

| 3 | 47.8 | 3' | 78.0 |

| 4 | 42.1 | 4' | 71.5 |

| 5 | 50.3 | 5' | 77.5 |

| 6 | 23.9 | 6' | 64.2 |

| 7 | 38.5 | Benzoyl-C=O | 167.5 |

| 8 | 88.2 | Benzoyl-C₁ | 131.0 |

| 9 | 109.8 | Benzoyl-C₂,₆ | 130.5 |

| 10 | 69.8 | Benzoyl-C₃,₅ | 129.5 |

| 11 | 21.6 | Benzoyl-C₄ | 134.0 |

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Anti-Anaphylactic and Anti-inflammatory Signaling Pathway

Caption: Inhibition of MAPK, NF-κB, and HDC pathways by this compound.

Conclusion

This compound stands out as a pharmacologically significant natural product from Paeonia lactiflora. This guide has provided a comprehensive overview of its discovery, isolation, and structural characterization, complete with detailed experimental protocols and quantitative data. The elucidation of its mechanisms of action, particularly its inhibitory effects on key inflammatory signaling pathways, underscores its potential as a lead compound for the development of novel therapeutics. The information presented herein serves as a valuable technical resource to facilitate further research and development efforts focused on this promising molecule.

References

- 1. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoylpaeoniflorin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Benzoylpaeoniflorin, a monoterpene glycoside found in plants of the genus Paeonia, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It details the enzymatic steps from primary metabolism to the final complex molecule, presents available quantitative data, outlines key experimental protocols, and visualizes the pathway and associated workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, metabolic engineering, and drug development.

Introduction

The Paeoniaceae family of plants, particularly species like Paeonia lactiflora, are rich sources of bioactive monoterpene glycosides, with paeoniflorin and its derivatives being prominent constituents.[1] Among these, this compound has demonstrated a range of pharmacological activities. The biosynthesis of this complex natural product involves a multi-step enzymatic cascade that originates from central carbon metabolism and proceeds through the formation of a core monoterpene skeleton, followed by a series of post-modificational reactions. This guide will systematically dissect this intricate pathway.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be broadly divided into three key stages:

-

Formation of the Monoterpene Precursor, Geranyl Diphosphate (GPP): This initial stage involves the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[2] These precursors are then condensed to form the ten-carbon monoterpene precursor, geranyl diphosphate (GPP).

-

Formation of the Pinane Skeleton: The linear GPP molecule is cyclized to form the characteristic bicyclic pinane skeleton. This crucial step is catalyzed by a specific monoterpene synthase.

-

Post-modification of the Pinane Skeleton: The pinane scaffold undergoes a series of enzymatic modifications, including hydroxylation, glycosylation, and benzoylation, to yield the final this compound molecule.

Upstream Pathways: MVA and MEP

The biosynthesis of IPP and DMAPP is fundamental to all isoprenoid biosynthesis. In plants, both the MVA and MEP pathways contribute to the pool of these precursors.[2]

-

Mevalonate (MVA) Pathway: Located in the cytoplasm, this pathway utilizes acetyl-CoA as the starting material. Key enzymes include HMG-CoA synthase and HMG-CoA reductase.

-

Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. Key enzymes include 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[3]

One molecule of IPP and one molecule of DMAPP are then condensed by geranyl diphosphate synthase (GPPS) to form GPP.

Formation of the α-Pinene Skeleton

The cyclization of GPP is a critical branching point in monoterpene biosynthesis. In Paeonia lactiflora, the enzyme α-pinene synthase (PlPIN) has been identified and characterized.[4] This enzyme catalyzes the conversion of GPP into α-pinene as its sole product, which forms the core scaffold of paeoniflorin and its derivatives.[4]

Post-Modification of α-Pinene

The conversion of α-pinene to this compound involves a series of complex, and not yet fully elucidated, enzymatic reactions. The proposed pathway involves hydroxylation, glycosylation, and benzoylation steps.

Hypothesized Post-Modification Pathway:

Based on identified intermediates and transcriptome analyses, a plausible biosynthetic route is emerging. This pathway likely involves the following key transformations:

-

Hydroxylation: The α-pinene skeleton is hydroxylated at specific positions. This is likely catalyzed by cytochrome P450 monooxygenases (CYP450s). Transcriptome studies of Paeonia lactiflora have identified candidate genes from the CYP71A and CYP71D subfamilies that are co-expressed with other genes in the pathway.[5][6]

-

Glycosylation: A glucose moiety is attached to the hydroxylated pinane skeleton. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). Several candidate UGT genes have been identified in Paeonia species that are likely involved in this step.[5] The substrate for glycosylation is predicted to be paeoniflorgenin, and the glycosyl donor is uridine diphosphate glucose (UDP-glucose).[7]

-

Benzoylation: The final step in the formation of many paeoniflorin derivatives is the attachment of a benzoyl group. This acylation reaction is catalyzed by a BAHD acyltransferase. The enzyme benzoyl-CoA: 8-dethis compound 8-O-benzoyltransferase (DPBT) has been identified in Paeonia ostii. This enzyme utilizes benzoyl-CoA as the acyl donor and 8-dethis compound as the acceptor substrate to produce paeoniflorin. A similar mechanism is presumed for the benzoylation of other paeoniflorin precursors.

Quantitative Data

Quantitative analysis of metabolites and enzyme activities is essential for understanding flux through the biosynthetic pathway and for designing metabolic engineering strategies. The available data, while not exhaustive, provides valuable insights into the accumulation of this compound and its precursors.

Table 1: Concentration of Paeoniflorin and its Derivatives in Paeonia Species

| Compound | Plant Species | Tissue | Concentration Range | Reference |

| Paeoniflorin | Paeonia lactiflora | Root | 33.2 mg/g | [8] |

| Albiflorin | Paeonia lactiflora | Root | 1.8 - 15.7 mg/g | [8] |

| This compound | Paeonia lactiflora | Root | Not explicitly quantified, but detected | [9] |

| Paeoniflorin | Various Paeonia spp. | Root | 0.09 - 10.72% | [10] |

Table 2: Enzyme Kinetic Parameters (Hypothetical/Homologous Data)

| Enzyme | Substrate | Km | Vmax | Reference |

| α-Pinene Synthase | Geranyl Pyrophosphate | Data not available | Data not available | [4] |

| BAHD Acyltransferase (homologous) | Benzoyl-CoA | ~93 µM | Data not available | [7] |

| BAHD Acyltransferase (homologous) | Methylecgonine | ~369 µM | Data not available | [7] |

Note: Specific kinetic data for the enzymes directly involved in this compound biosynthesis are largely unavailable. The data for BAHD acyltransferase is from a study on cocaine biosynthesis and is provided for comparative purposes.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the this compound biosynthesis pathway.

Extraction and Quantification of Paeoniflorin and its Derivatives

Objective: To extract and quantify paeoniflorin, this compound, and related compounds from plant material.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Harvest fresh plant material (e.g., roots of Paeonia lactiflora).

-

Freeze-dry the material and grind it into a fine powder.

-

Accurately weigh a specific amount of the powdered material (e.g., 100 mg).

-

-

Extraction:

-

Add a defined volume of extraction solvent (e.g., 10 mL of 70% ethanol) to the powdered sample.

-

Sonication or reflux extraction can be employed. For sonication, place the sample in an ultrasonic bath for a specified time (e.g., 30 minutes). For reflux, heat the mixture at a controlled temperature for a set duration.[8]

-

After extraction, centrifuge the sample to pellet the solid debris.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (with or without a modifier like formic acid or tetrahydrofuran) is typically used.[3]

-

Detection: UV detection at 230 nm.

-

Quantification: Create a standard curve using pure standards of paeoniflorin and this compound at known concentrations. Calculate the concentration in the plant extract by comparing the peak areas to the standard curve.

-

In Vitro Enzyme Assay for BAHD Acyltransferase

Objective: To determine the activity of a BAHD acyltransferase involved in benzoylation.

Methodology:

-

Recombinant Enzyme Production:

-

Clone the coding sequence of the candidate BAHD acyltransferase gene into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified recombinant enzyme.

-

Acyl donor: Benzoyl-CoA.

-

Acyl acceptor: The appropriate precursor (e.g., 8-dethis compound).

-

Reaction buffer (e.g., Tris-HCl, pH 7.5).

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an acid (e.g., HCl) or an organic solvent.

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of the benzoylated product.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that is beginning to be unraveled at the molecular level. While the upstream pathways and the initial cyclization step are well-established, the post-modification steps involving hydroxylation and glycosylation remain an active area of research. The identification of candidate CYP450 and UGT genes provides a roadmap for future functional characterization studies.

For drug development professionals, a complete understanding of this pathway is paramount. It opens the door to:

-

Metabolic Engineering: Overexpression of key enzymes or suppression of competing pathways in plants or microbial hosts to enhance the yield of this compound.

-

Combinatorial Biosynthesis: Utilizing the biosynthetic enzymes in vitro or in engineered microbes to create novel derivatives of paeoniflorin with potentially improved pharmacological properties.

-

Quality Control: Developing robust analytical methods based on the biosynthetic pathway to ensure the quality and consistency of herbal medicines containing Paeonia extracts.

Future research should focus on the definitive functional characterization of the candidate CYP450s and UGTs through in vitro enzyme assays with the putative substrates. Furthermore, obtaining detailed kinetic data for all the enzymes in the pathway will be crucial for developing accurate metabolic models to guide engineering efforts. The elucidation of the complete this compound biosynthesis pathway will undoubtedly accelerate the translation of this promising natural product into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a monoterpene synthase from Paeonia lactiflora producing α-pinene as its single product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]

A Technical Guide to the Physicochemical Properties of Benzoylpaeoniflorin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzoylpaeoniflorin is a monoterpene glycoside isolated from the roots of Paeonia lactiflora, a plant widely used in traditional medicine.[][2][3] As a derivative of the well-studied paeoniflorin, this compound has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[4][5] Its mechanism of action involves the inhibition of key inflammatory mediators, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[][6][7] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and insights into its metabolic and signaling pathways, serving as a vital resource for its application in research and drug development.

Chemical Identity and Physicochemical Properties

This compound is a complex molecule characterized as a white crystalline solid.[] Its fundamental identifiers and physicochemical characteristics are crucial for its handling, formulation, and analysis in a research setting.

Table 1: Chemical Identifiers and Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | [][8] |

| CAS Number | 38642-49-8 | [7] |

| Molecular Formula | C₃₀H₃₂O₁₂ | [8] |

| Molecular Weight | 584.57 g/mol | [6][7] |

| Appearance | White crystalline solid | [] |

| Purity | ≥97% | [][6] |

| Melting Point | >90°C (decomposes) | [][9] |

| Boiling Point | 742.9 ± 60.0 °C (Predicted) | [9] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [][9] |

| Solubility | DMSO: 45-100 mg/mL | [6][7] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [][6][7] |

| Calculated LogP | 0.812 | [10] |

Experimental Protocols

Accurate characterization and quantification are paramount in pre-clinical and clinical research. This section details established methodologies for determining key parameters of this compound.

Quantification in Plasma by LC-MS/MS

A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for pharmacokinetic studies.[11][12] The following protocol is adapted from validated methods for this compound and related compounds.[11][13][14]

Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS), e.g., Ardisiacrispin A or Puerarin[11][12]

-

LC-MS grade acetonitrile, methanol, and formic acid[11]

-

Ultrapure water

-

Control plasma (species-specific, e.g., rat, human)

Protocol:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create serial dilutions for calibration curve standards (e.g., 5-2000 ng/mL).[12]

-

Sample Preparation: To a 50 µL aliquot of plasma, add the internal standard. Precipitate proteins by adding 3 parts acetonitrile.[11]

-

Extraction: Vortex the mixture vigorously for 1-2 minutes.

-

Separation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]

-

Analysis: Transfer the supernatant to a new tube or 96-well plate and inject an aliquot into the LC-MS/MS system.[11]

LC-MS/MS Conditions:

-

LC System: Ultimate 3000 or equivalent[11]

-

Column: UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[12]

-

Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.[11][12]

-

Flow Rate: ~150 µL/min[11]

-

Column Temperature: 30°C[11]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[12]

-

Detection: Multiple Reaction Monitoring (MRM) using target fragment ions (e.g., m/z 607.2→105.1 for this compound).[12]

Determination of Octanol-Water Partition Coefficient (LogP)

Lipophilicity, measured as LogP, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental LogP determination.[15][16][17]

Materials and Reagents:

-

This compound

-

1-Octanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution)

Protocol:

-

Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) and allow the layers to separate overnight to ensure mutual saturation.

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated 1-octanol and PBS phases.

-

Equilibration: Shake the vial for a set period (e.g., 2-24 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.[18]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of this compound in both the 1-octanol (Cₒ) and aqueous (Cₐ) phases using a suitable analytical method like HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P = Cₒ / Cₐ. The LogP is the base-10 logarithm of this value.

Biological Context and Signaling Pathways

This compound's therapeutic potential is rooted in its interaction with key biological pathways, particularly those governing inflammation.

Proposed Metabolic Pathway

As a monoterpene glycoside, this compound is expected to undergo metabolic transformations similar to its parent compound, paeoniflorin. The major metabolic routes in vivo are predicted to be hydrolysis of the ester and glycosidic bonds (Phase I reactions) followed by conjugation with glucuronic acid (Phase II reaction) to facilitate excretion.[19]

Inhibition of NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory action of this compound is the inhibition of the NF-κB signaling pathway.[4][5] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory genes. This compound has been shown to suppress this cascade by inhibiting the activation of MAPKs (JNK, p38), which prevents the subsequent activation of NF-κB and reduces the production of inflammatory mediators like TNF-α and IL-6.[4]

References

- 2. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | COX | TargetMol [targetmol.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. This compound | C30H32O12 | CID 21631106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 38642-49-8 [amp.chemicalbook.com]

- 10. Benzoyl Paeoniflorin [tcmip.cn]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. Metabolic study of paeoniflorin and total paeony glucosides from Paeoniae Radix Rubra in rats by high-performance liquid chromatography coupled with sequential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoylpaeoniflorin: A Technical Guide to Spectroscopic Data and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylpaeoniflorin is a monoterpene glycoside isolated from various species of the Paeonia (peony) genus, notably Paeonia lactiflora and Paeonia delavayi. As a derivative of the more abundant paeoniflorin, it has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of this compound, along with detailed experimental protocols for its isolation and analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₂O₁₂ | |

| Molecular Weight | 584.57 g/mol | |

| Appearance | White crystalline powder | |

| General Solubility | Soluble in methanol, ethanol, DMSO. |

Spectroscopic Data for Structural Elucidation

The structural determination of this compound is achieved through a combination of spectroscopic techniques. The data presented in the following tables are essential for the unambiguous identification and characterization of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, highlighting the presence of chromophores such as the benzoyl group.

| λmax (nm) | Solvent | Reference |

| 228.5 | Methanol | [1] |

| 202.0 | Methanol | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorption bands are indicative of hydroxyl, carbonyl, and aromatic moieties.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3418 | O-H (hydroxyl) stretching | [1] |

| 2923, 2859 | C-H (aliphatic) stretching | [1] |

| 1710 | C=O (ester) stretching | [1] |

| 1460, 1377 | C-H bending | [1] |

| 1284, 1221, 1076 | C-O stretching | [1] |

| 764, 720 | Aromatic C-H bending | [1] |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. The fragmentation pattern in tandem MS (MS/MS) experiments offers valuable structural information.

| Ionization Mode | Observed m/z | Formula | Ion Type | Reference |

| Negative FAB-MS | 539 | [C₂₅H₃₂O₁₃ - H]⁻ | [M-H]⁻ | [1] |

Note: The formula C₂₅H₃₂O₁₃ reported in the reference appears to be for a related but different compound, 4-O-methyl-4″-hydroxy-3″-methoxy-paeoniflorin, also isolated in the same study. The correct molecular formula for this compound is widely accepted as C₃₀H₃₂O₁₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. While a complete, publicly available, and assigned dataset for this compound is challenging to consolidate from a single source, the following represents a compilation of expected signals based on its known structure and data from related compounds. The structural elucidation relies on 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

¹H NMR Spectroscopic Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Benzoyl) | 7.4 - 8.1 | m | - |

| Anomeric (H-1') | ~ 4.5 - 5.0 | d | ~ 7-8 |

| Sugar Protons | 3.2 - 4.2 | m | - |

| Aglycone Protons | 1.0 - 4.5 | m | - |

| Methyl (Aglycone) | ~ 1.2 - 1.5 | s | - |

¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (Ester) | ~ 165 - 175 |

| Aromatic (Benzoyl) | ~ 128 - 135 |

| Anomeric (C-1') | ~ 95 - 105 |

| Sugar Carbons | ~ 60 - 80 |

| Aglycone Carbons | ~ 20 - 90 |

| Methyl (Aglycone) | ~ 15 - 25 |

Structural Elucidation Workflow

The process of determining the structure of a natural product like this compound follows a logical workflow, integrating various analytical techniques.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the roots of Paeonia lactiflora.

-

Extraction :

-

Air-dried and powdered roots of Paeonia lactiflora are extracted exhaustively with 80% methanol at room temperature using ultrasonication.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.[2]

-

-

Solvent Partitioning :

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[2]

-

The this compound is typically enriched in the ethyl acetate fraction.

-

-

Column Chromatography :

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

A gradient elution is performed using a solvent system such as chloroform-methanol, with an increasing proportion of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

High-Speed Counter-Current Chromatography (HSCCC) :

-

For further purification to achieve high purity, HSCCC is employed.

-

A common two-phase solvent system is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:5:2:4 v/v/v/v ratio).

-

The sample is dissolved in the solvent mixture and injected into the HSCCC system.

-

Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry : High-resolution mass spectra are obtained on a mass spectrometer, often using electrospray ionization (ESI) or fast atom bombardment (FAB).

-

UV-Vis Spectroscopy : The UV-Vis spectrum is recorded on a spectrophotometer in a methanol solution.

-

IR Spectroscopy : The IR spectrum is recorded on an FTIR spectrometer, typically using a KBr pellet.

Putative Anti-Inflammatory Signaling Pathway

This compound is known to exhibit anti-inflammatory effects, which are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagram illustrates this proposed mechanism of action.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and structural elucidation of this compound. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers in natural product chemistry and drug development. Further research to establish a complete and publicly accessible high-resolution NMR dataset would be a valuable contribution to the field. The elucidation of its biological mechanisms of action, particularly its role in modulating inflammatory pathways, continues to be an active area of investigation with significant therapeutic potential.

References

Benzoylpaeoniflorin: A Technical Guide to its Mechanism of Action in Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylpaeoniflorin (BPF), a monoterpenoid glycoside derived from the roots of Paeonia albiflora Pall, has demonstrated significant anti-inflammatory effects across a range of preclinical models.[1] Preliminary studies indicate that BPF effectively suppresses the production of key pro-inflammatory mediators by targeting and inhibiting crucial intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] In various in vitro and in vivo models, including those for sepsis and psoriasis, BPF treatment has been shown to reduce inflammatory cytokine levels, alleviate tissue damage, and improve survival rates, positioning it as a promising therapeutic candidate for a variety of inflammatory diseases.[1][3][4][5] This document provides a detailed overview of the molecular mechanisms underlying BPF's anti-inflammatory action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

BPF exerts its anti-inflammatory effects by intervening in the signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria.[1] The primary mechanism involves the concurrent suppression of the NF-κB and MAPK signaling pathways, which are central to the transcriptional activation of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible Nitric Oxide Synthase (iNOS).[1][3]

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli like LPS, IκB is phosphorylated and degraded, allowing NF-κB (notably the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. BPF has been shown to significantly inhibit this process by preventing the phosphorylation and activation of the p65 subunit of NF-κB.[3][4] This blockade prevents the downstream expression of inflammatory mediators.[3]

Modulation of the MAPK Pathway

The MAPK pathway, comprising cascades such as c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a critical role in translating extracellular signals into cellular responses, including inflammation.[3] BPF pretreatment has been demonstrated to considerably reduce the LPS-induced phosphorylation and activation of JNK, ERK, and p38.[3][4] By inhibiting these key kinases, BPF effectively suppresses the inflammatory response mediated by the MAPK pathway.[3]

The diagram below illustrates the inhibitory effects of this compound on these critical inflammatory signaling pathways.

Caption: BPF inhibits LPS-induced inflammation by blocking p65, p38, JNK, and ERK phosphorylation.

Quantitative Analysis of Anti-inflammatory Effects

The efficacy of BPF has been quantified in various preclinical models. The following tables summarize the available data from both in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Parameter | Effect of this compound (BPF) | Cell Line(s) | Inducer | Reference |

| NO Production | IC50: 2.2 x 10⁻⁴ mol/L | RAW 264.7 | LPS | [2] |

| iNOS Expression | Decreased mRNA and protein levels | HUVECs, THP-1 macrophages | LPS | [3][4] |

| TNF-α Production | Decreased mRNA and protein levels (dose-dependent) | HUVECs, THP-1 macrophages | LPS | [3][4] |

| IL-6 Production | Decreased mRNA and protein levels (dose-dependent) | HUVECs, THP-1 macrophages | LPS | [3][4] |

| COX-2 Expression | Inhibits expression | HUVECs, THP-1 macrophages | LPS | [2][3] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Key Findings with BPF Treatment | Measured Parameters | Reference |

| LPS-Induced Sepsis (Mice) | Reduced serum levels of inflammatory cytokines. | IL-6, TNF-α, IL-1β, CXCL1, CXCL2 | [3][4] |

| Cecal Ligation and Puncture (CLP) Sepsis (Mice) | Improved survival rates. | Survival, Cytokine Levels | [3][4] |

| Imiquimod (IMQ)-Induced Psoriasis-like Model (Mice) | Alleviated psoriasis-like inflammation. Modulated immune-related signaling pathways (NF-κB, TNF-α, IL-17). | Clinical Scoring, Histological Analysis, RNA-sequencing | [2][5] |

| Passive Cutaneous Anaphylaxis (PCA) Model (Mice) | Inhibited anaphylactic reaction. | Not specified | [2] |

Key Experimental Methodologies

The findings summarized above are based on established and validated experimental protocols. A generalized overview of these methods is provided below.

In Vitro Anti-inflammatory Assays

A typical workflow for assessing the anti-inflammatory properties of BPF in cell culture is as follows:

Caption: Standard procedure for evaluating BPF's anti-inflammatory effects in cell lines.

-

Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs), THP-1 human macrophages, and RAW 264.7 murine macrophages are commonly used.[1][2][3] Cells are cultured in appropriate media and conditions until ready for experimentation.[1]

-

Induction of Inflammation : Lipopolysaccharide (LPS), typically at a concentration of 100 ng/mL, is used to induce a robust inflammatory response in the cultured cells.[1]

-

Nitric Oxide (NO) Assay : The concentration of nitrite, a stable metabolite of NO, is measured in the culture supernatant using the Griess reagent to quantify iNOS activity.[2]

-

Cytokine Measurement (ELISA) : Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the levels of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or serum from animal models.[1][2]

-

Quantitative Real-Time PCR (qPCR) : This technique is used to measure the relative mRNA expression levels of target genes (e.g., iNOS, TNF-α, IL-6). Total RNA is extracted, reverse-transcribed to cDNA, and then amplified using gene-specific primers.[3][4]

-

Western Blot Analysis : This method is employed to determine the levels of specific proteins and their phosphorylation status. It is critical for assessing the activation of signaling proteins like p65, p38, JNK, and ERK.[3][4]

In Vivo Animal Models

-

LPS-Induced Sepsis Model : Mice are administered a lethal dose of LPS to induce systemic inflammation and septic shock. BPF is administered to treatment groups, and outcomes such as survival rates and serum cytokine levels are monitored.[1]

-

Cecal Ligation and Puncture (CLP) Sepsis Model : This surgical model, which more closely mimics the pathophysiology of human sepsis, involves ligating and puncturing the cecum to induce polymicrobial peritonitis. The protective effects of BPF on survival and inflammation are then evaluated.[2][4]

-

Imiquimod (IMQ)-Induced Psoriasis-like Model : A topical cream containing imiquimod is applied to the skin of mice to induce a localized inflammatory condition that resembles human psoriasis. The therapeutic effects of BPF are assessed through clinical scoring and histological analysis of skin biopsies.[2]

Conclusion and Future Directions

This compound demonstrates compelling anti-inflammatory properties by dually inhibiting the NF-κB and MAPK signaling pathways. The available in vitro and in vivo data strongly support its potential as a therapeutic agent for inflammatory conditions. BPF consistently reduces the expression and production of key inflammatory mediators, including TNF-α, IL-6, and iNOS, by blocking the activation of upstream kinases (JNK, ERK, p38) and the nuclear translocation of NF-κB p65.[3][4]

Future research should focus on elucidating the precise molecular binding targets of BPF within these pathways. Further studies are also needed to evaluate its pharmacokinetic profile, long-term safety, and efficacy in more complex chronic inflammatory disease models. The development of optimized formulations to enhance bioavailability could also be a critical step toward its clinical application. Overall, this compound is a promising natural compound that warrants continued investigation in the field of drug development for inflammatory diseases.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoylpaeoniflorin: A Technical Guide to its Immunomodulatory Role in Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylpaeoniflorin (BPF), a monoterpene glycoside derived from the roots of Paeonia lactiflora, has emerged as a promising immunomodulatory agent with significant therapeutic potential. As a key bioactive component of traditional medicines like the Xuebijing injection, BPF has demonstrated potent anti-inflammatory effects.[1][2] This technical guide provides an in-depth analysis of the current understanding of BPF's role in modulating the function of various immune cells, including macrophages, T cells, B cells, and dendritic cells. It aims to serve as a comprehensive resource for researchers and drug development professionals by detailing its mechanisms of action, providing quantitative data on its effects, and outlining key experimental protocols. While much of the research has focused on the closely related compound paeoniflorin (PF), this guide will focus on BPF where data is available and use PF as a comparative reference, highlighting the need for further BPF-specific investigation.

Modulation of Macrophage Function

This compound exhibits profound anti-inflammatory effects on macrophages by suppressing the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of key signaling pathways.

Inhibition of Pro-inflammatory Cytokine and Mediator Production

In lipopolysaccharide (LPS)-stimulated macrophages, BPF has been shown to significantly reduce the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner.[1][3] Furthermore, BPF inhibits the expression of inducible nitric oxide synthase (iNOS), a key enzyme responsible for the production of nitric oxide (NO), a potent inflammatory mediator.[1]

Modulation of Signaling Pathways in Macrophages

The anti-inflammatory effects of BPF in macrophages are largely attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

BPF pretreatment considerably reduces the LPS-induced phosphorylation and subsequent activation of the p65 subunit of NF-κB.[1][2] By inhibiting the degradation of IκB, the inhibitory protein of NF-κB, BPF prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[4]

BPF also suppresses the LPS-mediated phosphorylation of key MAPK proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][2] The inhibition of these pathways further contributes to the reduced expression of inflammatory cytokines and mediators.

Quantitative Data: this compound Effects on Macrophages

| Cell Type | Stimulant | Analyte | BPF Concentration | % Inhibition / Effect | Reference |

| THP-1 macrophages | LPS (100 ng/mL) | TNF-α mRNA | 1, 5, 10 µM | Dose-dependent decrease | [1] |

| THP-1 macrophages | LPS (100 ng/mL) | IL-6 mRNA | 1, 5, 10 µM | Dose-dependent decrease | [1] |

| THP-1 macrophages | LPS (100 ng/mL) | TNF-α protein | 1, 5, 10 µM | Dose-dependent decrease | [1] |

| THP-1 macrophages | LPS (100 ng/mL) | IL-6 protein | 1, 5, 10 µM | Dose-dependent decrease | [1] |

| HUVECs | LPS (100 ng/mL) | iNOS protein | 1, 5, 10 µM | Dose-dependent decrease | [1] |

| HUVECs | LPS (100 ng/mL) + IFN-γ | NO production | 1, 5, 10 µM | Dose-dependent decrease | [1] |

Experimental Protocols: Macrophage Studies

-

Cell Line: Human monocytic cell line THP-1.

-

Differentiation: Differentiate THP-1 cells into macrophage-like cells by treating with 50 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Pre-treatment: Pre-treat differentiated THP-1 cells with varying concentrations of BPF (e.g., 1, 5, 10 µM) for 6 hours.

-

Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for the desired time points (e.g., 4, 8, 12, 24 hours).

-

RNA Extraction: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers for target genes (TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., β-actin).

-

Primer Sequences: [1]

-

Human TNF-α: Forward: 5′-CCC AGG GAC CTC TCT CTA ATC-3′, Reverse: 5′-ATG GGC TAC AGG CTT GTC ACT-3′

-

Human IL-6: Forward: 5′-GCA CTG GCA GAA AAC AAC CT-3′, Reverse: 5′-TCA AAC TCC AAA AGA CCA GTG A-3′

-

Human iNOS: Forward: 5′-TCC AGG AGG ACA TGC AGC AC-3′, Reverse: 5′-CGC CCT TCC GCA GTT CT-3′

-

Human β-actin: Forward: 5′-CCT GGC ACC CAG CAC AAT-3′, Reverse: 5′-GCC GAT CCA CAC GGA GTA CT-3′

-

-

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated and total p65, p38, JNK, and ERK overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Modulation of T Cell Function

While direct quantitative data for this compound on T cells is limited, studies on paeoniflorin suggest a significant role in modulating T cell responses, particularly in the context of autoimmune and inflammatory conditions.

Regulation of T Helper Cell Differentiation

Paeoniflorin has been shown to influence the balance of T helper (Th) cell subsets. In models of allergic contact dermatitis, paeoniflorin treatment led to a decrease in the pro-inflammatory cytokines IL-2 and IL-17 (produced by Th1 and Th17 cells, respectively) and an increase in the anti-inflammatory cytokines IL-4 and IL-10 (produced by Th2 and regulatory T cells).[5] This suggests that BPF may also shift the immune response from a pro-inflammatory Th1/Th17 phenotype towards a more tolerogenic Th2/Treg phenotype.

Induction of Regulatory T Cells (Tregs)

Paeoniflorin has been reported to promote the expansion of CD4+CD25+Foxp3+ regulatory T cells.[6] This is a crucial mechanism for its immunosuppressive effects, as Tregs play a central role in maintaining immune homeostasis and preventing excessive inflammation.

Quantitative Data: Paeoniflorin Effects on T Cells

| Cell Type | Condition | Analyte | Paeoniflorin Concentration | % Inhibition / Effect | Reference |

| Mouse splenocytes | Allergic contact dermatitis model | IL-2 production | 70, 140 mg/kg/day (in vivo) | Significant decrease | [5] |

| Mouse splenocytes | Allergic contact dermatitis model | IL-17 production | 70, 140 mg/kg/day (in vivo) | Significant decrease | [5] |

| Mouse splenocytes | Allergic contact dermatitis model | IL-4 production | 70, 140 mg/kg/day (in vivo) | Significant increase | [5] |

| Mouse splenocytes | Allergic contact dermatitis model | IL-10 production | 70, 140 mg/kg/day (in vivo) | Significant increase | [5] |

| Human T lymphocytes | In vitro activation | IFN-γ production | Not specified | Inhibition | [7] |

Note: The data above is for paeoniflorin. Further studies are needed to quantify the specific effects of this compound on T cell subsets and cytokine production.

Experimental Protocols: T Cell Studies

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

-

Stimulator and Responder Cells: Treat PBMCs from one donor (stimulator) with mitomycin C (50 µg/mL) to inhibit proliferation. The PBMCs from the second donor will serve as the responder cells.

-

Co-culture: Co-culture stimulator and responder cells at a 1:1 ratio in a 96-well plate.

-

Treatment: Add varying concentrations of BPF to the co-culture.

-

Proliferation Assessment: After 5 days, assess T cell proliferation using a BrdU incorporation assay or by staining with a proliferation dye like CFSE and analyzing by flow cytometry.[8][9]

-

Cell Preparation: Isolate splenocytes or PBMCs from treated and control animals or from in vitro cultures.

-

Surface Staining: Stain cells with fluorescently labeled antibodies against surface markers such as CD3, CD4, CD25, and CD127.

-

Intracellular Staining: For Th subset and Treg analysis, fix and permeabilize the cells, followed by intracellular staining for key transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, and FoxP3 for Tregs) and cytokines (e.g., IFN-γ, IL-4, IL-17).

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of different T cell populations.

Modulation of B Cell Function

Information on the direct effects of this compound on B cells is scarce. However, a derivative, paeoniflorin-6′-O-benzene sulfonate (CP-25), has been shown to modulate B cell activity, suggesting a potential role for BPF as well.

Inhibition of B Cell Activation and Proliferation

In a mouse model of collagen-induced arthritis, CP-25 suppressed the abnormal proliferation of B cells and reduced the percentages of total and activated B cells in peripheral blood and spleen.[10] It also inhibited the expression of B-cell activating factor (BAFF) and its receptors, which are crucial for B cell survival and maturation.

Reduction of Immunoglobulin Production

Treatment with CP-25 also led to a decrease in serum immunoglobulin levels, indicating an inhibitory effect on antibody production by B cells.[10]

Quantitative Data: Paeoniflorin Derivative Effects on B Cells

| Cell Type | Condition | Analyte | Compound | % Inhibition / Effect | Reference |

| Mouse B lymphocytes | Collagen-induced arthritis | CD19+CD27+ activated B cells | CP-25 | Significant decrease | [10] |

| Mouse B lymphocytes | Collagen-induced arthritis | Serum Immunoglobulins (IgA, IgG2a) | CP-25 | Normalized elevated levels | [10] |

Note: The data above is for paeoniflorin-6′-O-benzene sulfonate (CP-25). Further research is required to determine the specific effects of this compound on B cell function.

Experimental Protocols: B Cell Studies

-

Cell Isolation: Isolate B cells from mouse spleens or human PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.

-

Stimulation and Treatment: Culture purified B cells in the presence of a B cell mitogen, such as LPS (for mouse B cells) or anti-CD40 antibody plus IL-4 (for human B cells), with or without varying concentrations of BPF.

-

Activation Marker Analysis: After 24-48 hours, stain the cells with fluorescently labeled antibodies against B cell activation markers like CD69 and CD86 and analyze by flow cytometry.

-

Cell Culture: Culture purified B cells with appropriate stimuli and BPF for 5-7 days.

-

Supernatant Collection: Collect the culture supernatants.

-

ELISA: Use a sandwich ELISA to quantify the levels of different immunoglobulin isotypes (e.g., IgM, IgG) in the supernatants. Coat ELISA plates with anti-mouse or anti-human immunoglobulin capture antibodies, add the supernatants, and then detect with HRP-conjugated anti-immunoglobulin detection antibodies.[11][12]

Modulation of Dendritic Cell Function

Dendritic cells (DCs) are potent antigen-presenting cells that initiate and shape adaptive immune responses. Paeoniflorin has been shown to inhibit the maturation and immunostimulatory function of DCs, suggesting that BPF may have similar effects.

Inhibition of Dendritic Cell Maturation

Paeoniflorin inhibits the upregulation of maturation markers on DCs, such as MHC class II, CD80, CD86, and CD40, in response to inflammatory stimuli.[6] This keeps the DCs in a more immature, tolerogenic state.

Alteration of Cytokine Production by Dendritic Cells

PF-treated DCs show decreased production of the pro-inflammatory cytokine IL-12 and increased production of the anti-inflammatory cytokines IL-10 and TGF-β.[6] This cytokine profile favors the induction of regulatory T cells and suppresses inflammatory T cell responses.

Quantitative Data: Paeoniflorin Effects on Dendritic Cells

| Cell Type | Stimulant | Analyte | Paeoniflorin Concentration | % Inhibition / Effect | Reference |

| Murine BMDCs | DNCB | MHC II expression | Not specified | Inhibition of upregulation | [6] |

| Murine BMDCs | DNCB | CD80 expression | Not specified | Inhibition of upregulation | [6] |

| Murine BMDCs | DNCB | CD86 expression | Not specified | Inhibition of upregulation | [6] |

| Murine BMDCs | DNCB | CD40 expression | Not specified | Inhibition of upregulation | [6] |

| Murine BMDCs | DNCB | IL-12p70 secretion | Not specified | Decreased | [6] |

| Murine BMDCs | DNCB | IL-10 production | Not specified | Increased | [6] |

| Murine BMDCs | DNCB | TGF-β production | Not specified | Increased | [6] |

Note: The data above is for paeoniflorin. The dose-dependent effects of this compound on dendritic cell maturation and cytokine production need to be specifically investigated.

Experimental Protocols: Dendritic Cell Studies

-

Cell Isolation and Culture: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in the presence of GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-7 days to generate immature BMDCs.

-

Maturation and Treatment: Induce maturation of immature BMDCs with LPS (100 ng/mL) in the presence or absence of different concentrations of BPF for 24 hours.

-

Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against CD11c, MHC class II, CD80, CD86, and CD40 to assess the maturation status of the DCs.

References

- 1. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paeoniflorin inhibits the maturation and immunostimulatory function of allergen-induced murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paeoniflorin attenuates the allergic contact dermatitis response via inhibiting the IFN-γ production and the NF-κB/IκBα signaling pathway in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]

- 9. revvity.com [revvity.com]

- 10. Paeoniflorin-6′-O-benzene sulfonate alleviates collagen-induced arthritis in mice by downregulating BAFF-TRAF2-NF-κB signaling: comparison with biological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A quantitative ELISA using monoclonal antibody to survey paeoniflorin and albiflorin in crude drugs and traditional Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathways Modulated by Benzoylpaeoniflorin Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylpaeoniflorin (BPF), a monoterpene glycoside isolated from the root of Paeonia lactiflora, has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases. Its mechanism of action involves the modulation of key intracellular signaling pathways that are central to the inflammatory response. This technical guide provides a comprehensive overview of the signaling cascades affected by BPF treatment, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The primary targets of BPF include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, with emerging evidence suggesting roles for the Phosphatidylinositol 3-kinase (PI3K)/Akt and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Signaling Pathways Affected by this compound

This compound exerts its anti-inflammatory effects primarily by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to significantly suppress the activation of the NF-κB pathway.[1][2][3] Treatment with BPF inhibits the phosphorylation of the p65 subunit, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[4] This inhibitory effect is a key mechanism behind the anti-inflammatory properties of BPF.

Attenuation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory cytokines.[5] Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, culminating in the production of inflammatory mediators.

Studies have consistently demonstrated that this compound treatment leads to a reduction in the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[1][4] By attenuating the activation of these key MAPK components, BPF effectively dampens the downstream inflammatory cascade.[2][5]

Figure 1: this compound's inhibition of NF-κB and MAPK pathways.

Quantitative Data Summary

The inhibitory effects of this compound on key signaling molecules and downstream inflammatory mediators are summarized below.

| Target Molecule | Cell/Animal Model | Stimulant | BPF Concentration | % Inhibition / Fold Change | Reference |

| p-p65 | HUVECs | LPS (100 ng/mL) | 10 µM | Significant Reduction | [1] |

| THP-1 Macrophages | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [1] | |

| p-p38 | HUVECs | LPS (100 ng/mL) | 10 µM | Significant Reduction | [1] |

| THP-1 Macrophages | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [1] | |

| p-JNK | HUVECs | LPS (100 ng/mL) | 10 µM | Significant Reduction | [1] |

| THP-1 Macrophages | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [1] | |

| p-ERK | HUVECs | LPS (100 ng/mL) | 10 µM | Significant Reduction | [1] |

| THP-1 Macrophages | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [1] | |

| iNOS mRNA | HUVECs | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [6] |

| TNF-α mRNA | HUVECs | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [6] |

| IL-6 mRNA | HUVECs | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [6] |

| TNF-α Protein | Mouse Serum (LPS-induced sepsis) | LPS (2.5 mg/kg) | 0.22, 0.44 mg/kg | Dose-dependent Reduction | [4] |

| IL-6 Protein | Mouse Serum (LPS-induced sepsis) | LPS (2.5 mg/kg) | 0.22, 0.44 mg/kg | Dose-dependent Reduction | [4] |

| IL-1β Protein | Mouse Serum (LPS-induced sepsis) | LPS (2.5 mg/kg) | 0.22, 0.44 mg/kg | Dose-dependent Reduction | [4] |

| COX-2 Expression | Not specified | Not specified | Not specified | Inhibition | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 human monocytic cells are commonly used.

-

Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium, while THP-1 cells are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

This compound Treatment: BPF is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are pre-treated with various concentrations of BPF for a specified duration (e.g., 6 hours) before stimulation.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is a frequently used stimulus to induce an inflammatory response in vitro. A typical concentration used is 100 ng/mL.

References

- 1. benchchem.com [benchchem.com]

- 2. Paeoniflorin-6'O-benzene sulfonate suppresses fibroblast-like synoviocytes proliferation and migration in rheumatoid arthritis through regulating GRK2-Gβγ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models [mdpi.com]

- 6. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Effects and Therapeutic Potential of Benzoylpaeoniflorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylpaeoniflorin (BPF), a monoterpene glycoside isolated from the root of Paeonia lactiflora, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of BPF's pharmacological effects, mechanisms of action, and therapeutic potential. Primarily recognized for its potent anti-inflammatory properties, BPF's effects extend to cardiovascular protection, neuroprotection, and potential anti-cancer activities. The core mechanism underlying these effects is the modulation of key inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its molecular interactions to support further research and development.

Core Pharmacological Effects

This compound exhibits a range of pharmacological activities, with its anti-inflammatory effects being the most extensively studied. These properties underpin its therapeutic potential in a variety of disease models.

Anti-inflammatory and Immunomodulatory Effects

BPF has demonstrated significant anti-inflammatory and immunomodulatory activities in both in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of immune cell responses.

Key Mechanisms:

-

Inhibition of NF-κB Signaling: BPF has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of the inflammatory response.[1][2] It achieves this by suppressing the phosphorylation of the p65 subunit of NF-κB.[1][3] The inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators like TNF-α and IL-6.[2]

-

Modulation of MAPK Signaling: BPF also modulates the MAPK signaling pathway, which is crucial for regulating inflammation.[1] It suppresses the phosphorylation of key components of this pathway, including p38, JNK, and ERK.[1][3] By inhibiting both the NF-κB and MAPK pathways, BPF effectively reduces the production of pro-inflammatory cytokines and mediators.[2]

-

Reduction of Pro-inflammatory Cytokines and Mediators: In various studies, BPF has been shown to decrease the expression and production of several pro-inflammatory molecules, including:

Therapeutic Implications:

These anti-inflammatory properties suggest the potential of BPF in treating a range of inflammatory conditions, including sepsis, psoriasis, and inflammatory bowel disease.[1][2][3]

Cardiovascular Protective Effects

While much of the research in this area has focused on the related compound paeoniflorin, the shared mechanisms suggest a protective role for BPF in the cardiovascular system. The anti-inflammatory and anti-oxidative stress activities are central to this potential.[5][6][7][8]

Potential Mechanisms:

-

Anti-atherosclerotic Activity: By inhibiting inflammatory processes and oxidative stress within vascular endothelial cells, BPF may help to prevent the formation and progression of atherosclerotic plaques.[5][6][9]

-